molecular formula C9H6N2O3 B1302397 5-(4-Nitrophenyl)isoxazole CAS No. 3383-42-4

5-(4-Nitrophenyl)isoxazole

Cat. No.: B1302397
CAS No.: 3383-42-4
M. Wt: 190.16 g/mol
InChI Key: FVRVKMWZTNJREY-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)isoxazole is a chemical compound with the molecular formula C9H6N2O3 . It has a molecular weight of 190.16 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H6N2O3 .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidiabetic, etc . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 176-178 degrees Celsius .

Scientific Research Applications

1. Chemical Synthesis and Structural Analysis

5-(4-Nitrophenyl)isoxazole has been a subject of interest in chemical synthesis and structural analysis. Sokolov et al. (1974) studied the nitration of isoxazole derivatives and identified 3-phenyl-5-(p-nitrophenyl)isoxazole, establishing the structures through spectral methods and gas-liquid chromatography (Sokolov, Egorova, & Yudintseva, 1974). Additionally, Paradkar et al. (1993) explored the reaction of β-keto ethyleneacetals with hydroxylamine, yielding 5-(2-nitrophenyl)isoxazole as a product, which contradicts previous literature reports (Paradkar, Latham, & Krishnaswami, 1993).

2. Antimicrobial Applications

Dhaduk and Joshi (2022) synthesized a series of isoxazole derivatives, including those containing this compound, and found that some compounds showed promising antibacterial and antifungal activity (Dhaduk & Joshi, 2022).

3. Organic Acid Properties and Reactivity

In a study by Zvilichovsky (1975), 4-(p-Nitrophenyl)-3,5-dihydroxyisoxazole was identified as a strong acid with unique reactivity towards carbonyl compounds, indicating the potential for diverse chemical applications (Zvilichovsky, 1975).

4. Synthetic Approaches for Bioactive Compounds

Vasilenko et al. (2019) reviewed the synthesis of nitro-substituted isoxazoles, including this compound, highlighting its relevance in organic synthesis and potential in drug development (Vasilenko, Sedenkova, Kuznetsova, & Averina, 2019).

5. Application in Cancer Research

In cancer research, Hassan et al. (2019) synthesized isoxazole derivatives, including this compound, and evaluated their efficacy as anti-hepatic cancer agents, showing promising results compared to standard drugs (Hassan, Rashdan, Nabil, & Elnagar, 2019).

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that there is a potential for future research and development in the field of isoxazole derivatives, including 5-(4-Nitrophenyl)isoxazole.

Properties

IUPAC Name

5-(4-nitrophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-6-10-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRVKMWZTNJREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371808
Record name 5-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3383-42-4
Record name 5-(4-Nitrophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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